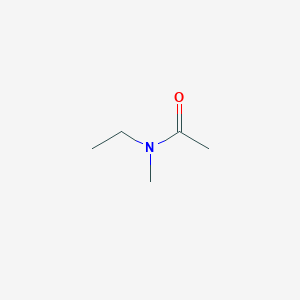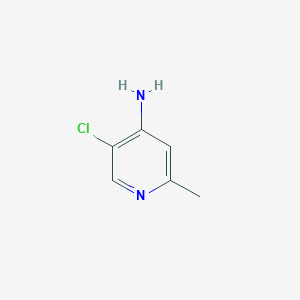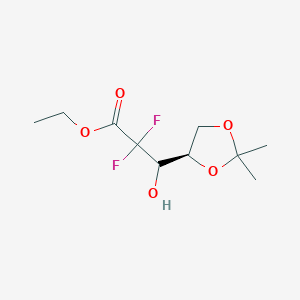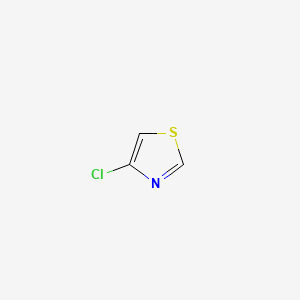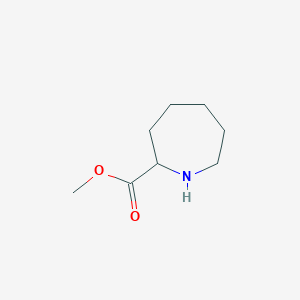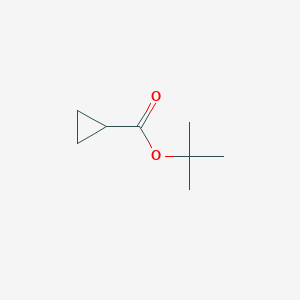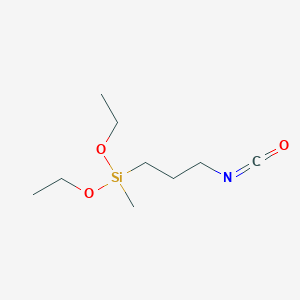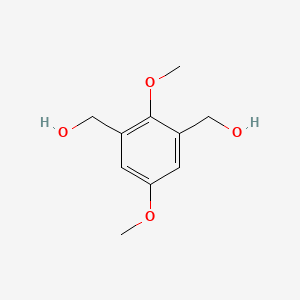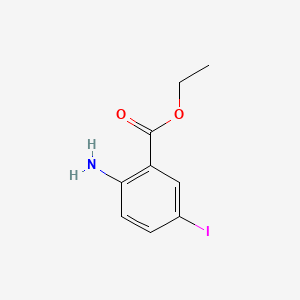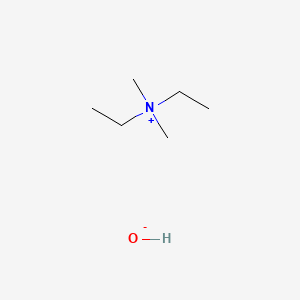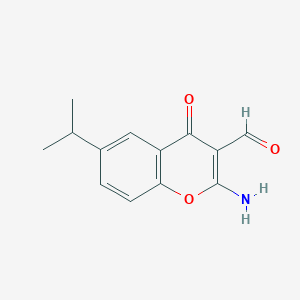
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
- 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with a benzene ring fused to a heterocyclic pyran ring.
- It bears nitrogen atoms at para positions.
Synthesis Analysis
- Several synthetic routes exist for 2H/4H-ch analogs, which exhibit diverse biological activities.
- Notably, the one-pot synthesis of 2-amino-4H-chromene derivatives has been achieved using various methods.
Molecular Structure Analysis
- The compound consists of a six-membered aromatic ring with an isopropyl group and a carbonyl function.
- The nitrogen atom is part of the heterocyclic pyran ring.
Chemical Reactions Analysis
- 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde can undergo condensation reactions with other compounds, forming Schiff base ligands or complexes.
Physical And Chemical Properties Analysis
- Molecular Formula: C13H13NO3
- Average Mass: 231.25 g/mol
Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde serves as a versatile precursor in the synthesis of a variety of chemically and biologically significant molecules through multicomponent reactions. For instance, Baral et al. (2016) reported a catalyst- and solvent-free thermal multicomponent approach for constructing diverse polysubstituted 2-aminopyridines, showcasing the compound's role in facilitating efficient synthesis routes that proceed via Knoevenagel condensation, nucleophilic addition, and intramolecular Michael addition (Baral, Sharma, Akhtar, & Lee, 2016). This methodology is not only eco-friendly but also yields products with potential antibacterial activities.
El Azab, Youssef, and Amin (2014) utilized a related compound in microwave-assisted synthesis to produce novel 2H-Chromene derivatives bearing phenylthiazolidinones, further exploring the compound's utility in generating products with remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Biological Applications
The derivatives of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde have been investigated for their biological activities, particularly their antimicrobial properties. Research by Osyanin et al. (2020) on the synthesis of chromane-type N,O-acetals via intramolecular addition demonstrates the compound's potential in creating precursors for further chemical transformations with applications in drug development (Osyanin, Osipov, Melnikova, Korzhenko, Semenova, & Klimochkin, 2020).
Moreover, the work of Lai and Che (2020) on the multicomponent reaction and cyclization strategy for synthesizing chromeno[4,3-b]pyrrol-4(1H)-ones illustrates the compound's role in the assembly of biologically intriguing molecules, highlighting the broad substrate scope and potential for generating diverse polycyclic fused scaffolds (Lai & Che, 2020).
Safety And Hazards
- As a research compound, it is not intended for human or veterinary use.
- For research purposes only.
Future Directions
- Further studies on its biological activities and potential therapeutic applications are warranted.
I hope this analysis provides a comprehensive overview of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde! 🌟
properties
IUPAC Name |
2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(16)10(6-15)13(14)17-11/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFIVCMZHKOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506961 | |
| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
68301-82-6 | |
| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



